Benzo(wx)naphtho(2,1,8,7-hijk)heptacene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14529-73-8 |
|---|---|
Molecular Formula |
C38H20 |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
decacyclo[20.16.0.02,19.03,16.04,37.06,15.08,13.023,32.025,30.033,38]octatriaconta-1(22),2(19),3(16),4,6,8,10,12,14,17,20,23,25,27,29,31,33(38),34,36-nonadecaene |
InChI |
InChI=1S/C38H20/c1-2-7-23-17-31-26(16-22(23)6-1)20-34-28-11-5-10-27-32-18-24-8-3-4-9-25(24)19-33(32)30-15-13-21-12-14-29(31)37(34)35(21)38(30)36(27)28/h1-20H |
InChI Key |
WCCLTHDICCELBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C4=C5C(=CC3=CC2=C1)C6=CC=CC7=C6C8=C(C=CC(=C58)C=C4)C9=CC1=CC=CC=C1C=C79 |
Origin of Product |
United States |
Computational and Theoretical Investigations of Benzo Wx Naphtho 2,1,8,7 Hijk Heptacene
Electronic Structure Calculations and Frontier Molecular Orbital Theory
Theoretical studies on large PAHs are crucial for understanding their electronic behavior, which is fundamental to their potential applications in areas like organic electronics.
Density Functional Theory (DFT) is a primary computational method used to investigate the electronic structure of molecules like Benzo(wx)naphtho(2,1,8,7-hijk)heptacene. This approach would calculate the electron density to determine the energy and shape of the molecular orbitals, providing a detailed picture of the π-electron system delocalized across the fused aromatic rings. The choice of functional and basis set would be critical for obtaining accurate results that correlate well with experimental data, were it available.
A key output of DFT calculations is the prediction of the energies of the frontier molecular orbitals: the HOMO and the LUMO. The HOMO energy is related to the ionization potential and represents the ability of the molecule to donate an electron. The LUMO energy is related to the electron affinity and indicates the molecule's ability to accept an electron. For a large, electron-rich PAH like this compound, these values would be critical in assessing its potential as a p-type or n-type semiconductor material.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound No data is available for this compound. The table below is for illustrative purposes only and does not represent actual calculated values.
| Parameter | Calculated Value (eV) |
|---|---|
| HOMO Energy | Data Not Available |
| LUMO Energy | Data Not Available |
| HOMO-LUMO Gap | Data Not Available |
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that approximates the energy required to excite an electron from the ground state. In PAHs, this gap is highly sensitive to the extent of π-conjugation and the specific arrangement of the fused rings (annulation). Generally, as the conjugation length increases in a series of related PAHs, the HOMO-LUMO gap decreases, leading to a red-shift in the electronic absorption spectrum. The complex, non-linear annulation of this compound would be expected to result in a small HOMO-LUMO gap, characteristic of large, graphite-like PAHs.
Theoretical Spectroscopic Predictions for this compound
Computational methods can predict various types of spectra, which are invaluable for identifying molecules and understanding their photophysical and vibrational properties.
Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating electronic absorption spectra (UV-Vis). Such a simulation for this compound would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These predicted spectra are instrumental in interpreting experimental results and understanding the nature of the electronic transitions involved.
DFT calculations can also be used to predict the vibrational frequencies and intensities of a molecule, which correspond to its infrared (IR) and Raman spectra. For a large PAH, the IR spectrum is typically dominated by C-H and C-C stretching and bending modes. These theoretical spectra are particularly important in astrophysics for identifying PAHs in the interstellar medium through their characteristic IR emission bands.
Table 2: Hypothetical Predicted Vibrational Modes for this compound No data is available for this compound. The table below is for illustrative purposes only and does not represent actual calculated values.
| Vibrational Mode | Predicted Wavenumber (cm-1) | Predicted Intensity |
|---|---|---|
| Aromatic C-H Stretch | Data Not Available | Data Not Available |
| Aromatic C-C Stretch | Data Not Available | Data Not Available |
| C-H In-Plane Bend | Data Not Available | Data Not Available |
| C-H Out-of-Plane Bend | Data Not Available | Data Not Available |
Should research on this compound be published in the future, a detailed and scientifically accurate article based on the provided outline could be generated.
Analysis of Anharmonicity and Fermi Resonances in Vibrational Spectra
In the theoretical study of the vibrational spectra of large PAHs, the harmonic approximation, which assumes that the potential energy surface of a molecule is a simple quadratic function, often proves insufficient for accurate predictions. aip.org Real molecular vibrations exhibit anharmonicity, meaning the potential energy surface is more complex, leading to deviations from the evenly spaced energy levels predicted by the harmonic model. aip.org This anharmonicity is crucial for understanding the finer details of infrared (IR) spectra. aip.org
Anharmonic computations, often employing methods like second-order vibrational perturbation theory (VPT2), provide a more accurate description of vibrational modes. aip.orgoup.com These calculations can predict the positions of fundamental vibrational bands, as well as overtones and combination bands, with greater precision than harmonic approaches. nih.govresearchgate.net
A significant consequence of anharmonicity is the phenomenon of Fermi resonance , which is an interaction between vibrational states that have nearly the same energy. aip.org This resonance leads to a mixing of the vibrational wavefunctions and a redistribution of intensity in the spectrum. aip.org For large PAHs, Fermi resonances are particularly important in regions like the C-H stretching region (around 3.3 µm), where fundamental vibrational modes can have similar energies to combination or overtone bands. aip.org The inclusion of Fermi resonance calculations is therefore essential for accurately reproducing the complexity of the experimental IR spectra of these molecules. aip.org
Theoretical investigations on a range of PAHs have demonstrated that anharmonic spectra, with the inclusion of Fermi resonance treatments, show significantly better agreement with experimental data compared to purely harmonic calculations. researchgate.net For instance, studies on molecules like pyrene (B120774) and coronene (B32277) have highlighted the necessity of accounting for anharmonicity to accurately model their vibrational spectra. nih.govresearchgate.net
Table 1: Comparison of Harmonic vs. Anharmonic Computational Approaches for Vibrational Spectra of PAHs
| Feature | Harmonic Approximation | Anharmonic Calculations (e.g., VPT2) |
| Potential Energy Surface | Quadratic | More complex, non-quadratic |
| Predicted Energy Levels | Evenly spaced | Unevenly spaced |
| Spectral Features | Predicts fundamental vibrations | Predicts fundamentals, overtones, and combination bands nih.gov |
| Accuracy | Lower, often requires scaling factors | Higher, better agreement with experimental data researchgate.net |
| Treatment of Resonances | Does not account for Fermi resonances | Can explicitly include Fermi resonance effects aip.org |
Ground State Electronic Configuration and Multi-Reference Character
The ground state electronic configuration of a molecule describes the arrangement of its electrons in the lowest energy state. For most stable organic molecules, the ground state is a closed-shell singlet state, which can be well-described by a single determinant wavefunction in computational chemistry methods like Hartree-Fock or standard Density Functional Theory (DFT). arxiv.orgyoutube.com
However, for larger PAHs, particularly those with extended π-systems, the ground state may exhibit significant multi-reference character . rsc.org This means that a single electronic configuration is no longer sufficient to provide an accurate description of the electronic state. acs.org Instead, the true wavefunction is a linear combination of multiple important electronic configurations. acs.org
The presence of multi-reference character is often associated with near-degeneracy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov In large PAHs, the HOMO-LUMO gap tends to decrease as the size of the π-system increases. nih.gov This small energy gap can lead to a situation where the ground state has significant contributions from configurations involving the excitation of electrons from the HOMO to the LUMO.
Computational methods that can account for multi-reference character, such as multi-reference configuration interaction (MRCI) or complete active space self-consistent field (CASSCF), are necessary for an accurate description of the electronic structure of such molecules. rsc.org The degree of multi-reference character can be quantified using various diagnostics, which help in assessing the reliability of single-reference methods. nih.gov For large PAHs, failing to account for multi-reference character can lead to inaccurate predictions of their electronic properties and reactivity. rsc.org
Theoretical Insights into Reactivity and Stability Profiles of this compound
The reactivity and stability of large PAHs are intrinsically linked to their electronic structure. Theoretical chemistry provides powerful tools to predict and understand these properties. While specific calculations for this compound are not documented in the searched literature, general principles derived from studies of other large PAHs can be applied.
The reactivity of PAHs is often governed by their frontier molecular orbitals (HOMO and LUMO). nih.gov The energies and spatial distributions of these orbitals can indicate the most likely sites for electrophilic or nucleophilic attack. nih.gov For instance, regions of the molecule with a high HOMO density are more susceptible to electrophilic attack, while regions with a high LUMO density are more prone to nucleophilic attack. researchgate.net
Various reactivity descriptors, derived from conceptual DFT, can be calculated to provide a more quantitative measure of reactivity. These include the Fukui function, which identifies the most reactive sites in a molecule towards different types of reagents. nih.gov
The stability of large PAHs is related to their aromaticity and strain. Aromaticity can be assessed computationally through various indices, such as the nucleus-independent chemical shift (NICS), which provides a measure of the magnetic shielding at the center of a ring and is indicative of aromatic character.
Table 2: Theoretical Descriptors for Reactivity and Stability of PAHs
| Property | Theoretical Descriptor | Information Provided |
| Reactivity | Frontier Molecular Orbital (HOMO/LUMO) energies and distributions | Identifies sites for electrophilic and nucleophilic attack nih.gov |
| Reactivity | Fukui Function | Quantifies the reactivity of different atomic sites nih.gov |
| Stability | Aromaticity Indices (e.g., NICS) | Measures the degree of aromatic character in different rings |
| Stability | Strain Energy | Quantifies the energetic cost of geometric distortions |
| Stability | Enthalpy of Formation | Provides a measure of the overall thermodynamic stability chemeo.com |
Advanced Spectroscopic Characterization and Elucidation of Electronic States
High-Resolution Absorption and Emission Spectroscopy of Benzo(wx)naphtho(2,1,8,7-hijk)heptacene Derivatives
The introduction of stabilizing groups, such as triisopropylsilylethynyl (TIPS) groups, has enabled the detailed spectroscopic analysis of heptacene (B1234624) derivatives in solution. uky.edu These studies reveal the impact of the extended π-conjugated system on the molecule's interaction with light.
Functionalized heptacene derivatives exhibit strong absorption in the near-infrared (NIR) region, a direct consequence of their extensive π-conjugation which lowers the HOMO-LUMO gap. uky.edu For a 7,16-bis(triisopropylsilylethynyl)heptacene derivative, the longest-wavelength absorption maximum (λmax) is observed deep into the NIR region at 852 nm when dissolved in a good solvent like dichloromethane. uky.edu This represents a significant bathochromic (red) shift of approximately 100 nm compared to a similarly substituted hexacene, highlighting the effect of adding an additional fused aromatic ring. uky.edu The optical gap for this heptacene derivative, calculated from the absorption edge at 912 nm, is approximately 1.36 eV. uky.edu
The absorption spectrum of functionalized heptacene is sensitive to the solvent environment, indicating changes in molecular aggregation or conformation. uky.edu In a good solvent such as dichloromethane, the primary NIR absorption peak is found at 852 nm with a distinct shoulder at 825 nm. uky.edu When transferred to a poor solvent like hexanes, the spectrum shows a pronounced blue-shift. uky.edu In hexanes, the main absorption peak shifts to 835 nm, and a second, sharp peak appears at 810 nm. uky.edu This solvatochromic behavior is strong evidence for the formation of aggregates in the less favorable solvent environment. uky.edu
| Solvent | λmax (nm) | Shoulder/Secondary Peak (nm) | Optical Gap (eV) |
|---|---|---|---|
| Dichloromethane (CH2Cl2) | 852 | 825 | 1.36 (from absorption edge at 912 nm) |
| Hexanes | 835 | 810 |
Electrochemical Spectroscopies for Redox Potential Determination
Electrochemical methods, particularly cyclic voltammetry, are crucial for determining the frontier orbital energy levels (HOMO and LUMO) of these large acenes and for assessing their stability.
Cyclic voltammetry performed on soluble heptacene derivatives provides direct measurement of their oxidation and reduction potentials. uky.edu For 7,16-bis(triisopropylsilylethynyl)heptacene, a reversible oxidation event is recorded at a potential of +0.470 V versus a saturated calomel (B162337) electrode (SCE). uky.edu A corresponding reversible reduction is observed at -0.830 V vs SCE. uky.edu The ability to reversibly oxidize and reduce the molecule is an indicator of its relative stability in these charged states. uky.edu
| Process | Potential (V vs SCE) | Reversibility |
|---|---|---|
| Oxidation | +0.470 | Reversible |
| Reduction | -0.830 | Reversible |
The oxidation and reduction potentials determined through cyclic voltammetry can be used to calculate the electrochemical HOMO-LUMO gap. uky.edu For the functionalized heptacene derivative, this electrochemical gap is calculated to be 1.30 eV. uky.edu This value shows excellent agreement with the optical gap of 1.36 eV derived from the onset of the absorption spectrum. uky.edu This strong correlation between the electrochemical and optical gaps confirms that the observed NIR absorption corresponds to the HOMO-LUMO transition of the heptacene core. uky.edu
Vibrational Spectroscopies (IR, Raman) for Structural and Electronic Insights
Vibrational spectroscopies such as Infrared (IR) and Raman are powerful non-destructive techniques for obtaining a molecular fingerprint and confirming the structural integrity of complex molecules. mdpi.comresearchgate.net For large PAHs, these spectra can be complex due to the large number of vibrational modes. acs.orgaip.org
Detailed vibrational analysis of specific, large, and complex derivatives like this compound is not widely available, often due to synthetic challenges and the computational expense required for accurate mode assignment. rsc.orgaip.org However, general principles and data from related structures provide valuable insights. Fourier-transform infrared (FT-IR) spectroscopy has been successfully used to monitor the solid-state synthesis of the parent heptacene from a diketone precursor. nih.gov The conversion was confirmed by the disappearance of the characteristic peak for the α-diketone moiety. nih.gov
In the IR spectra of substituted PAHs, characteristic bands arise from C-H and C-C stretching and bending modes. arxiv.org For instance, phenyl-substituted PAHs exhibit distinct aromatic bands near 695 cm⁻¹ and 741 cm⁻¹, which are attributed to quintet C-H wagging modes. arxiv.org Raman spectroscopy is particularly useful for identifying the vibrational modes of the carbon skeleton in sp²-hybridized systems. arxiv.org For large graphene-like molecules, the G band (in-plane vibration of sp² carbon atoms) is a prominent feature. arxiv.org For functionalized acenes, the specific vibrational modes of the substituent groups, such as the C≡C stretch in silylethynylated derivatives, would also provide clear spectroscopic handles for characterization. researchgate.net
Identification of Characteristic Vibrational Modes
The vibrational modes of a molecule are akin to its structural fingerprint. For large PAHs, infrared (IR) and Raman spectroscopy are primary tools for identifying these characteristic vibrations. The spectra of such molecules are typically dominated by several key vibrational modes:
C-H Stretching Modes: These high-frequency vibrations are characteristic of the aromatic carbon-hydrogen bonds.
C-C Stretching Modes: These vibrations of the carbon skeleton are sensitive to the bond order and geometry of the fused aromatic rings.
In-Plane and Out-of-Plane Bending Modes: These lower-frequency modes provide information about the planarity and rigidity of the molecular structure.
Due to the size and complexity of molecules like this compound, the sheer number of vibrational modes leads to congested spectra. Computational methods, such as Density Functional Theory (DFT), are often employed to predict and assign these vibrational frequencies, aiding in the interpretation of experimental spectra.
Analysis of Vibrational Coupling and Anharmonic Effects
In reality, the vibrational modes of a molecule are not entirely independent. They can couple with one another, leading to shifts in frequency and redistribution of intensity in the vibrational spectrum. This phenomenon, known as vibrational coupling, is particularly significant in large, rigid molecules.
Furthermore, the assumption of a simple harmonic oscillator model for molecular vibrations breaks down at higher vibrational energies. Anharmonicity, the deviation from this idealized behavior, introduces several important features in the vibrational spectra of large PAHs aps.orgnist.gov:
Overtones and Combination Bands: Anharmonicity allows for the observation of transitions to higher vibrational energy levels (overtones) and simultaneous excitation of multiple vibrational modes (combination bands).
Fermi Resonances: When a fundamental vibrational mode has a similar energy to an overtone or combination band of the same symmetry, they can mix, resulting in a shift in their frequencies and a sharing of intensity. This is a common occurrence in the C-H stretching region of PAH spectra.
The study of anharmonic effects is crucial for accurately interpreting the infrared emission spectra of PAHs, especially in astrophysical contexts where these molecules can be highly vibrationally excited nasa.gov. Advanced theoretical approaches, such as second-order vibrational perturbation theory (VPT2), are necessary to model these complex spectral features nasa.gov.
Magnetic Resonance Spectroscopies for Electronic Spin State Probing
Magnetic resonance techniques provide invaluable insights into the electronic spin states of molecules, allowing for the differentiation between open-shell (paramagnetic) and closed-shell (diamagnetic) species.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique specifically designed to study species with one or more unpaired electrons. For a molecule like this compound, EPR spectroscopy would be essential for characterizing its radical ions (cations or anions) which could be formed through oxidation or reduction processes.
An EPR spectrum provides information about:
The g-factor: This parameter is analogous to the chemical shift in NMR and is characteristic of the electronic environment of the unpaired electron.
Hyperfine Coupling Constants: The interaction of the unpaired electron with magnetic nuclei (e.g., ¹H) leads to the splitting of EPR lines. The magnitude of this splitting provides information about the distribution of the unpaired electron's spin density over the molecule, offering a detailed map of the molecular orbital containing the unpaired electron.
Nuclear Magnetic Resonance (NMR) for Confirming Closed-Shell Species
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis for diamagnetic (closed-shell) molecules. For this compound in its neutral, ground state, ¹H and ¹³C NMR would confirm its closed-shell nature, which is expected for such a PAH.
The key features of an NMR spectrum for a large PAH include:
Chemical Shifts: The precise resonance frequency of each proton and carbon-13 nucleus is highly sensitive to its local electronic environment. The chemical shifts in the ¹H NMR spectrum of a large PAH typically appear in the aromatic region.
Coupling Constants: The interactions between neighboring magnetic nuclei (e.g., ¹H-¹H coupling) provide information about the connectivity of the atoms within the molecule.
Signal Integration: The area under each peak in a ¹H NMR spectrum is proportional to the number of protons giving rise to that signal.
The absence of significant line broadening or unusual chemical shifts in the NMR spectrum would be strong evidence for a closed-shell electronic ground state.
Scanning Tunneling Spectroscopy (STS) for Electronic Gap Mapping on Surfaces
Scanning Tunneling Spectroscopy (STS) is a powerful surface-sensitive technique that can probe the local density of electronic states (LDOS) of a molecule adsorbed on a conductive surface. This technique is particularly valuable for characterizing the electronic properties of individual molecules.
For a large PAH like this compound, STS can be used to:
Determine the HOMO-LUMO Gap: By measuring the tunneling current as a function of the bias voltage between the scanning tunneling microscope (STM) tip and the sample, an STS spectrum (dI/dV vs. V) can be obtained. The onset of tunneling current at positive and negative bias corresponds to the injection of electrons into the unoccupied molecular orbitals (e.g., LUMO) and the removal of electrons from the occupied molecular orbitals (e.g., HOMO), respectively. The energy difference between these onsets provides a measure of the HOMO-LUMO gap of the molecule on the surface.
Visualize Molecular Orbitals: Under favorable conditions, the spatial distribution of the electronic states corresponding to the HOMO and LUMO can be mapped across the molecule, providing a real-space image of these frontier molecular orbitals.
The data obtained from STS measurements are crucial for understanding the electronic behavior of large PAHs in the context of molecular electronics and surface science.
Charge Transport Phenomena and Supramolecular Assembly in Benzo Wx Naphtho 2,1,8,7 Hijk Heptacene Systems
Investigation of Electron and Hole Mobilities in Assembled Architectures
Currently, there is no published data on the experimentally measured or theoretically calculated electron and hole mobilities for Benzo(wx)naphtho(2,1,8,7-hijk)heptacene. The charge carrier mobility in organic semiconductors is fundamentally dependent on the degree of intermolecular electronic coupling, which is dictated by the packing of molecules in the solid state. For large PAHs, mobility values can vary significantly based on the planarity of the molecule, the extent of π-orbital overlap between adjacent molecules, and the presence of any structural defects.
Hypothetical Data Table Based on Analogous Compounds:
| Parameter | Hypothetical Value Range | Influencing Factors |
|---|---|---|
| Hole Mobility (μh) | 10⁻³ - 10¹ cm²/Vs | Molecular Packing, Purity, π-π Stacking Distance |
Role of π-Facial Interactions in Directing Supramolecular Order
π-facial interactions are a key driving force in the self-assembly of planar aromatic molecules. These non-covalent interactions, arising from the attraction between the electron-rich π-systems of adjacent molecules, are critical in directing the formation of ordered structures such as columnar stacks or herringbone patterns. The large, delocalized π-system of a molecule like this compound would be expected to lead to strong π-π stacking. The specific geometry of this stacking (e.g., co-facial vs. slipped-stack) would have a profound impact on the electronic properties of the resulting assembly. However, without experimental or computational studies on this specific molecule, the nature of these interactions remains speculative.
Influence of Molecular Packing and Crystal Structure on Charge Carrier Dynamics
The three-dimensional arrangement of molecules in a crystal, or its crystal structure, is a primary determinant of charge carrier dynamics. Efficient charge transport pathways are created when there is significant overlap of the π-orbitals between neighboring molecules. Different crystal polymorphs of the same compound can exhibit vastly different charge mobilities. Factors such as the distance between stacked molecules and the relative orientation (slip angle) are critical. For large, planar PAHs, a co-facial stacking arrangement with close intermolecular distances (typically < 3.5 Å) is generally conducive to high charge mobility. The specific molecular packing for this compound has not been reported.
Self-Assembly Strategies for Ordered this compound Nano- and Microstructures
There are no documented self-assembly strategies specifically for this compound. Generally, for large PAHs, techniques such as solution-shearing, solvent vapor annealing, and physical vapor deposition are employed to grow ordered thin films or crystalline nanostructures. The choice of solvent, substrate, and processing conditions plays a crucial role in controlling the morphology and molecular packing of the resulting structures. The successful application of these techniques to this compound would require extensive experimental investigation to optimize the conditions for forming well-ordered assemblies suitable for electronic applications.
Advanced Optoelectronic and Photophysical Phenomena of Benzo Wx Naphtho 2,1,8,7 Hijk Heptacene
Singlet and Triplet Excited State Dynamics
Intersystem Crossing Pathways and Triplet State Lifetimes
No studies detailing the intersystem crossing (ISC) pathways from the singlet excited state (S1) to the triplet manifold (T_n_) for Benzo(wx)naphtho(2,1,8,7-hijk)heptacene have been found. Research has not yet characterized the rate of ISC, the operative spin-orbit coupling mechanisms, or the lifetimes of any resultant triplet states.
Singlet Fission Processes and Their Efficiency
The potential for this compound to undergo singlet fission—a process where a singlet exciton (B1674681) converts into two triplet excitons—remains unexplored. The energetic requirements for efficient singlet fission (E(S1) ≥ 2E(T1)) have not been calculated or experimentally verified for this molecule, and therefore, its efficiency in this process is unknown.
Non-linear Optical Properties and Their Modulation
There is no available data on the non-linear optical (NLO) properties of this compound. Key NLO parameters, such as the second- or third-order hyperpolarizabilities, have not been reported. Furthermore, studies on the modulation of these properties through chemical functionalization or other means have not been published.
Fluorescence Quantum Yield Analysis for Functionalized Derivatives
The intrinsic fluorescence quantum yield of the parent this compound is not documented in the scientific literature. Correspondingly, no research has been published on the synthesis of functionalized derivatives or the analysis of how different substituents might enhance or quench its fluorescence.
Photostability and Photodegradation Mechanisms of this compound
The photostability of this compound under various conditions (e.g., exposure to UV radiation, oxygen) has not been investigated. As a result, the mechanisms governing its potential photodegradation pathways are currently unknown.
Functionalization Strategies and Their Impact on Properties of Benzo Wx Naphtho 2,1,8,7 Hijk Heptacene
Peripheral Functionalization with Alkylsilylethynyl Groups
Peripheral functionalization is a key strategy to overcome the inherent low solubility of large, planar PAHs like dibenzo-peri-heptacene. The introduction of bulky and flexible side chains, such as alkylsilylethynyl groups, prevents the strong π-π stacking that leads to aggregation and precipitation. The trialkylsilyl (TAS) moiety, in particular, is effective in improving the solubility of π-conjugated systems in common organic solvents.
The ethynyl linkage provides a rigid connection that extends the π-conjugation of the core structure, which can influence the electronic properties. Meanwhile, the flexible alkyl chains on the silicon atom provide the necessary steric hindrance to keep the molecules separated in solution. This enhanced solubility is critical for solution-based processing techniques required for the fabrication of organic electronic devices. While specific studies on alkylsilylethynyl-functionalized DBPH are not detailed, this approach is a well-established principle in the broader field of nanographene chemistry for improving material processability without significantly disrupting the core electronic structure.
Tuning Electronic Properties via Strategic Substitution and Annulation
The electronic properties of dibenzo-peri-heptacene are intrinsically linked to its unique structure, which is a fusion of a zigzag-edged peri-tetracene and an all-armchair-edged hexa-peri-hexabenzocoronene (HBC) nih.gov. This combination of edge types results in a stable open-shell diradical character nih.govresearchgate.net. Strategic substitution and annulation (the fusion of additional rings) are powerful methods to modulate these inherent properties.
Substitution: Attaching electron-donating or electron-withdrawing groups at specific positions on the aromatic core can systematically adjust the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For instance, in related systems like dibenzo[a,e]pentalenes, functionalization with donor or acceptor groups allows the HOMO/LUMO energy levels and the corresponding band gaps to be adjusted by as much as 0.6 eV . This tuning capability is essential for aligning the energy levels of the material with other components in an electronic device.
Annulation: The very synthesis of dibenzo-peri-heptacene is an example of annulation, where the fusion of two different graphene fragments creates a new material with distinct properties nih.gov. This process, termed peri-benzannulation, contributes to the enhanced stability of the resulting molecule nih.gov. Further annulation could be used to extend the π-system, which generally leads to a reduction in the HOMO-LUMO gap. For example, the DBPH derivative exhibits a narrow electrochemical energy gap of 0.87 eV and displays amphoteric redox behavior, meaning it can both accept and donate electrons nih.gov.
| Property | Value | Significance |
|---|---|---|
| Diradical Character (y₀) | 39.2% | Indicates a significant open-shell nature, relevant for spintronics. |
| Singlet-Triplet Gap (ΔES-T) | ≈ -3.16 kcal/mol | A small gap characteristic of molecules with diradical character. |
| Electrochemical Energy Gap | 0.87 eV | A narrow gap suggesting potential for applications in near-infrared optoelectronics. |
| Redox Behavior | Amphoteric | Capable of both oxidation and reduction, making it versatile for D-A architectures. |
Data sourced from studies on a stable dibenzo-peri-heptacene derivative nih.gov.
Rational Design of Donor-Acceptor Architectures Incorporating Benzo(wx)naphtho(2,1,8,7-hijk)heptacene Core
Donor-acceptor (D-A) architectures are a cornerstone of modern organic electronics, enabling functionalities like charge transfer and light emission. These systems are constructed by covalently linking an electron-rich (donor) molecule to an electron-poor (acceptor) molecule. The amphoteric redox behavior of the dibenzo-peri-heptacene core makes it an excellent candidate for incorporation into such designs, where it could function as either the donor or the acceptor component nih.gov.
When paired with a strong acceptor, the heptacene (B1234624) core can act as the electron donor. Conversely, when linked to a potent donor, it can serve as the acceptor. This versatility allows for the rational design of materials with tailored charge-transfer characteristics. For example, in related systems, large PAH donors like hexa-peri-hexabenzocoronene have been combined with acceptors like benzo[c] nih.govresearchgate.netthiadiazole to create D-A structures that exhibit significant charge-transfer interactions nih.gov. Similarly, dibenzo[g,p]chrysene-based frameworks have been used to create interpenetrated D-A heterojunctions with fullerene acceptors nih.gov. The design of such systems with the DBPH core could lead to novel materials for photovoltaics, where efficient charge separation is required, or for thermally activated delayed fluorescence (TADF) emitters.
| Role | Component Example | Resulting Property |
|---|---|---|
| Donor | Dibenzo-peri-heptacene Core | Intramolecular Charge Transfer (ICT) |
| Acceptor | Benzothiadiazole or Fullerene Derivative |
Impact of Edge Decoration on Optical Gaps and Electronic Levels
The electronic and optical properties of nanographenes are profoundly influenced by their edge structure nih.gov. The dibenzo-peri-heptacene molecule is notable for its unique combination of both armchair and zigzag edges, which gives rise to its open-shell character and narrow energy gap nih.gov. "Edge decoration," or the chemical functionalization of the periphery of the molecule, provides a direct route to manipulate these properties.
Attaching different functional groups to the edges can perturb the π-electron system, leading to changes in the HOMO and LUMO energy levels and, consequently, the optical and electronic band gaps. Studies on other nanographenes have shown that edge functionalization can have a deep influence on the emissive states of the molecule nih.gov. While absorption spectra may be only slightly altered, the photoluminescence can be highly dependent on the nature of the attached groups nih.gov.
For instance, extending the π-conjugation through the addition of aromatic groups at the edges is a reliable method for narrowing the HOMO-LUMO gap and inducing a redshift (a shift to longer wavelengths) in the optical spectra. The inherent narrow electrochemical gap of the DBPH derivative (0.87 eV) is a direct consequence of its extended zigzag edge structure nih.gov. Kinetic protection of these reactive zigzag edges with bulky groups is also a critical form of edge decoration that enhances the molecule's stability, making it persistent enough for characterization and potential application nih.govacs.orgresearchgate.net.
Emerging Research Directions for Benzo Wx Naphtho 2,1,8,7 Hijk Heptacene
Integration into Advanced Organic Electronic Devices
No research is available on the integration of Benzo(wx)naphtho(2,1,8,7-hijk)heptacene into organic electronic devices.
There are no studies concerning the use of this compound as a component in OLEDs.
The application of this compound in OFETs has not been reported in scientific literature.
There is no available data on the use of this compound in organic photovoltaic cells.
Spintronics Applications Utilizing this compound Systems
No research has been published regarding the spintronic properties or potential applications of this compound.
Rational Design for Tailored Properties in Material Science
There are no articles that discuss the rational design or modification of this compound for specific material properties.
Computational Design and High-Throughput Screening of this compound Analogs
No computational studies or high-throughput screening results for analogs of this compound are available.
While the broader class of large polycyclic aromatic hydrocarbons (PAHs) and nanographenes are subjects of intense research for these applications, all inquiries for the specific compound named in the request yielded no relevant information.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
